molecular formula C10H8O4 B1581355 Phthalide-3-Acetic Acid CAS No. 4743-58-2

Phthalide-3-Acetic Acid

Cat. No. B1581355
CAS RN: 4743-58-2
M. Wt: 192.17 g/mol
InChI Key: FJWKEFBYCZSVNZ-UHFFFAOYSA-N
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Description

Phthalide-3-Acetic Acid, also known as 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid, is a chemical compound . It appears as white to pale cream crystals or powder .


Synthesis Analysis

Recent advancements in synthetic methodologies of 3-substituted phthalides have been made, which are vital molecules due to their fascinating biological activity . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . Significant emphasis has been put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides .


Molecular Structure Analysis

Phthalide-3-Acetic Acid contains a total of 23 bonds; 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ester, and 1 hydroxyl group .


Chemical Reactions Analysis

The synthesis of 3-substituted phthalides involves a condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis .


Physical And Chemical Properties Analysis

Phthalide-3-Acetic Acid is a solid substance that appears white to pale cream in color . It has a molecular formula of C10H8O4 and a molecular weight of 192.17 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Chemical Transformations

Phthalide derivatives, including Phthalide-3-Acetic Acid, are significant in the realm of organic chemistry, particularly in synthesis and chemical transformations. For example, Lee et al. (2005) demonstrated the utility of phthalide derivatives in indium-mediated allylation reactions, showcasing their role in the synthesis of complex organic compounds (Lee et al., 2005). Similarly, Witulski and Zimmermann (2002) explored the synthesis of chiral 3-substituted phthalides via rhodium(i)-catalyzed crossed alkyne cyclotrimerisation, highlighting the versatility of phthalides in creating chiral compounds (Witulski & Zimmermann, 2002).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, phthalides, including Phthalide-3-Acetic Acid, have been studied for their potential in drug synthesis and as intermediates. For instance, Garg et al. (2016) investigated the use of phthalide derivatives in the preparation of nanoparticulate carriers for drug delivery systems, demonstrating their potential in enhancing the efficacy of pharmaceutical compounds (Garg et al., 2016).

Environmental Applications

Phthalides have also been studied for their environmental applications. For example, Wang et al. (2018) evaluated the potential of phthalates degradation in aqueous environments using sodium percarbonate activated by discharge plasma, showcasing the role of phthalides in environmental remediation and pollution control (Wang et al., 2018).

Safety And Hazards

Phthalide-3-Acetic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

3-Substituted phthalides, including Phthalide-3-Acetic Acid, have been recognized as vital molecules due to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . The development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities is an area of ongoing research .

properties

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWKEFBYCZSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343440
Record name Phthalide-3-Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalide-3-Acetic Acid

CAS RN

4743-58-2
Record name 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4743-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-oxo-1-isobenzofuranacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalide-3-Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIHYDRO-3-OXO-1-ISOBENZOFURANACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW805XX2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
X Diao, P Deng, C Xie, X Li, D Zhong, Y Zhang… - Drug Metabolism and …, 2013 - ASPET
… -2 can undergo β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate. Overall, our … M1 was confirmed as phthalide-3-acetic acid by comparing its chromatographic and MS …
Number of citations: 116 dmd.aspetjournals.org
V Floutz - The Journal of Organic Chemistry, 1960 - ACS Publications
… of 48% hydrobromic acid, it gave 3-phenylphthalide-3-acetic acid,needles from toluene, mp 177178 with previous sintering (lit.,2m.p. 179-181); boiling the acid with methanol-…
Number of citations: 12 pubs.acs.org
LZ Chen, J Wu, K Li, QQ Wu, R Chen, XH Liu… - European Journal of …, 2020 - Elsevier
… Amide coupling of the respective oximes with phthalide-3-acetic acid (4), following by … The appropriate oximes (3a∼3e, 5.0 mmol, 1.0 equiv), phthalide-3-acetic acid (4, 0.96 g, 5.0 mmol…
Number of citations: 26 www.sciencedirect.com
MD Chordia - lib.unipune.ac.in
H. Inouye and coworkers isolated a compound, from theornamentaltree C atalpaovata G. Don (J apanese name" Kisasage"), whose beans have been used as a diuretic in Japan. The …
Number of citations: 2 lib.unipune.ac.in
B Ruan, X Tang, W Guo, Y Hu… - Chemistry & …, 2022 - Wiley Online Library
A series of novel pathalide‐1,2,4‐oxadiazole analogs were synthesized for discovering novel anti‐inflammatory agents. After the assessment of their cytotoxicity in vitro, all compounds …
Number of citations: 1 onlinelibrary.wiley.com
C Koelsch - The Journal of Organic Chemistry, 1960 - ACS Publications
… of 48% hydrobromic acid, it gave 3-phenylphthalide-3-acetic acid,needles from toluene, mp 177178 with previous sintering (lit.,2m.p. 179-181); boiling the acid with methanol-…
Number of citations: 4 pubs.acs.org
J Harris, Jr, R Harder, G Sausen - The Journal of Organic …, 1960 - ACS Publications
The trimerization of alkyl and aryl substituted acetylenes to givesubstituted benzenes is well known, 1 but there appear to be no reports of tri-merization of a fluoroalkyl acetylene. 2 We …
Number of citations: 27 pubs.acs.org
SS Kusurkar - lib.unipune.ac.in
It; the scheme mentioned above the double formylation was indicated as one formyl group on the ai-omatic ring and the other at the olefinic site. Olefins indeed are susceptible® for …
Number of citations: 2 lib.unipune.ac.in
P McCloskey - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Moreover, fusion of o-carboxycinnamic acid,4 or treatment with hot, dilute acid,6 yields phthalide-3-acetic acid (VI) in an easy transformation which comes near to forming the 3-…
Number of citations: 3 pubs.rsc.org
KM Daoud - 1978 - search.proquest.com
… Condensation of opianic acid(54) with malonic acid in sodium acetate buffered acetic acid gave the phthalide-3-acetic acid(56) in good yield as described …
Number of citations: 5 search.proquest.com

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